solubility profile of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol in organic solvents
solubility profile of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol, a substituted pyrazole derivative of interest to medicinal chemists and drug development professionals. Given the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource. It outlines the core physicochemical principles governing its solubility, presents a predicted solubility profile based on molecular structure analysis, and details a robust, step-by-step experimental protocol for its empirical determination using the gold-standard isothermal shake-flask method. The guide is designed to equip researchers with the theoretical knowledge and practical methodology required to generate reliable solubility data, which is indispensable for advancing synthesis, purification, formulation, and preclinical assessment.
Introduction: The Imperative of Solubility in Drug Development
Substituted pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific molecule, 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol, combines several key functional groups—a heterocyclic pyrazole ring, a primary amine, a secondary alcohol, and alkyl substituents—that dictate its physicochemical behavior.
In the journey from a chemical entity to a therapeutic agent, solubility is a fundamental and critical property.[1] Poor solubility can severely hinder drug absorption, leading to low bioavailability and therapeutic inefficacy.[1] Therefore, characterizing the solubility of a compound in a range of organic solvents at the early stages of development is not merely a perfunctory task; it is a strategic necessity that informs crucial decisions in process chemistry, formulation science, and toxicology.[2] This guide provides the scientific underpinnings and actionable protocols to thoroughly characterize the solubility of this promising pyrazole derivative.
Theoretical Framework: Predicting Solubility from Molecular Architecture
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.[4] The principle of "like dissolves like" serves as an excellent predictive tool.[5][6]
Molecular Structure Analysis of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol:
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Polar, Hydrogen-Bonding Moieties: The molecule possesses a primary amine (-NH₂) and a secondary alcohol (-OH) group. Both are potent hydrogen bond donors and acceptors. The nitrogen atoms within the pyrazole ring also act as hydrogen bond acceptors.
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Polar Heterocyclic Core: The pyrazole ring itself is a polar structure due to the presence of electronegative nitrogen atoms.
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Non-Polar Regions: The two methyl groups on the pyrazole ring and the butyl chain introduce non-polar, hydrophobic character to the molecule.
Predicted Solubility Profile:
Based on this structure, a qualitative solubility profile can be predicted:
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High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine and alcohol groups of the solute, effectively solvating the molecule and overcoming its crystal lattice energy.
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Good to Moderate Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's -NH₂ and -OH groups. However, the lack of a donor hydrogen may result in slightly lower solubility compared to protic solvents.
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Low to Negligible Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions like hydrogen bonds. The energy required to break the solute-solute interactions (driven by hydrogen bonding) would not be sufficiently compensated by the weak van der Waals forces formed with non-polar solvents.[7]
The following diagram illustrates the potential intermolecular interactions that drive solubility.
Caption: Predicted solute-solvent interactions.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the internationally recognized standard for determining equilibrium solubility, as it allows a solution to reach thermodynamic equilibrium over a sufficient period.[8][9] The protocol below is a self-validating system designed for accuracy and reproducibility.
3.1. Materials and Reagents
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Solute: 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol (purity >99%)
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Solvents (HPLC or ACS grade):
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Methanol (Polar Protic)
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Ethanol (Polar Protic)
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Isopropanol (Polar Protic)
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Acetonitrile (Polar Aprotic)
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Acetone (Polar Aprotic)
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Dimethyl Sulfoxide (DMSO) (Polar Aprotic)
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Ethyl Acetate (Intermediate Polarity)
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Toluene (Non-Polar)
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n-Hexane (Non-Polar)
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-
Apparatus:
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Analytical balance (±0.01 mg)
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Glass vials (e.g., 4 mL) with screw caps and PTFE septa
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Orbital shaker with a temperature-controlled chamber
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Centrifuge
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Volumetric flasks and pipettes
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3.2. Step-by-Step Procedure
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Preparation: Add an excess amount of the solid solute to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[10] For example, add ~20 mg of the compound to 2 mL of each selected organic solvent.
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Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours.
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Causality & Validation: A 48-hour period is chosen to ensure the system reaches thermodynamic equilibrium. To validate this, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours. If the measured concentrations at 48 and 72 hours are statistically identical, the 48-hour time point is sufficient.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.
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Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any microscopic undissolved particles.
-
Expertise Note: Pre-saturating the filter by discarding the first few drops helps prevent drug adsorption onto the filter material, which could artificially lower the measured concentration.
-
-
Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration.
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Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in conventional units such as mg/mL and mol/L.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The empirically determined solubility data should be compiled into a clear, structured table for comparative analysis. This allows researchers to quickly assess the compound's behavior across a spectrum of solvent polarities.
Table 1: Solubility Profile of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | USP/NF Classification[1][4] |
| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Isopropanol | Polar Protic | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| DMSO | Polar Aprotic | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Ethyl Acetate | Intermediate | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |
| Toluene | Non-Polar | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |
| n-Hexane | Non-Polar | [Experimental Data] | [Calculated Data] | [e.g., Practically Insoluble] |
Conclusion
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